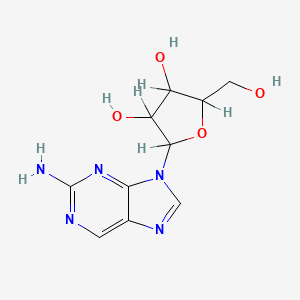2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS No.:
Cat. No.: VC13326353
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C10H13N5O4 |
|---|---|
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | 2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14) |
| Standard InChI Key | JVOJULURLCZUDE-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol . Its structure comprises:
-
A 2-aminopurine base, where the amino group occupies the 2-position of the purine ring instead of the canonical 6-position in adenine .
-
An oxolane (tetrahydrofuran) ring substituted with hydroxymethyl and diol groups at positions 3, 4, and 5 .
Table 1: Key Structural Comparisons with Related Compounds
| Compound Name | Purine Substitution | Oxolane Modifications | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | 2-amino | 3,4-diol; 5-hydroxymethyl | 267.24 |
| Adenosine (6-aminopurine derivative) | 6-amino | 3,4-diol; 5-hydroxymethyl | 267.24 |
| 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | 6-amino | 3,4-diol; 5-sulfanylmethyl | 283.31 |
| (2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol | 6-amino; 2-ethoxy | 3,4-diol; 5-hydroxymethyl | 453.47 |
Data derived from PubChem , Sigma-Aldrich , and EvitaChem.
Stereochemical Considerations
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis of 2-aminopurine nucleosides typically involves:
-
Purine Base Modification: Introducing the 2-amino group via nitration and reduction or direct amination of halogenated purines .
-
Glycosylation: Coupling the modified purine with a protected ribose derivative under Mitsunobu or Vorbrüggen conditions.
-
Deprotection and Purification: Sequential removal of protecting groups (e.g., acetyl, benzyl) followed by HPLC purification.
Key Reaction: Glycosylation of 2-Aminopurine
This method, adapted from EvitaChem's synthesis of naphthalene-modified analogs, yields products with >95% purity when optimized.
Physicochemical Characteristics
-
Solubility: Highly soluble in polar solvents (water, DMSO) due to hydroxyl and amino groups .
-
Melting Point: Estimated 174–176°C based on analogs like (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .
-
Stability: Susceptible to hydrolysis under acidic conditions, requiring storage at -20°C in inert atmospheres .
Biological Activity and Mechanisms
Interaction with Nucleic Acids
The 2-aminopurine moiety acts as a fluorescent probe in DNA/RNA, enabling real-time monitoring of hybridization and polymerase activity . Unlike adenine, its altered hydrogen-bonding capacity can induce mismatches, making it useful for studying mutagenesis .
Enzyme Modulation
-
Kinase Inhibition: Analogous to adenosine, this compound may bind ATP-binding pockets, inhibiting kinases like PKA and PKC .
-
Antiviral Potential: Structural similarity to vidarabine (a viral DNA polymerase inhibitor) suggests potential activity against herpesviruses .
Table 2: Comparative Biological Activities
| Biological Target | 2-Aminopurine Derivative Effect | Adenosine Effect |
|---|---|---|
| DNA Polymerase | Mispairing induction | Template fidelity |
| P1 Receptors | Weak agonist (predicted) | Strong agonist |
| Kinases | Competitive inhibition | Substrate/regulator |
Data synthesized from Abcam and PubChem .
Applications in Research and Therapeutics
Molecular Biology
-
Fluorescence Quenching Assays: The compound’s intrinsic fluorescence is quenched upon incorporation into duplex DNA, enabling real-time PCR monitoring .
-
Epigenetic Studies: 2-Aminopurine derivatives serve as probes for DNA methylation and histone modification enzymes.
Drug Development
-
Anticancer Agents: By incorporating 2-aminopurine into oligonucleotides, researchers design gene-specific silencing tools.
-
Antiviral Therapeutics: Modifications at the 5-hydroxymethyl position (e.g., sulfanylmethyl in source 2’s analog) enhance metabolic stability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume